molecular formula C9H14Cl2N4 B1391659 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride CAS No. 1208091-61-5

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Cat. No.: B1391659
CAS No.: 1208091-61-5
M. Wt: 249.14 g/mol
InChI Key: OARLDHZAYJGTIP-UHFFFAOYSA-N
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Description

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride typically involves the reaction of 2,4-dichloropyrimidine with piperidine. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for about 24 hours . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Oxidation and Reduction:

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is unique due to its specific combination of a piperidine ring and a chloropyrimidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLDHZAYJGTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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